Cas no 1805545-92-9 (Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate)

Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromomethyl group, difluoromethyl substituent, and hydroxyl functionality—enable selective derivatization, making it valuable for constructing complex heterocyclic frameworks. The presence of both electrophilic (bromomethyl) and nucleophilic (hydroxyl) sites facilitates diverse reactivity, while the difluoromethyl group enhances metabolic stability in target molecules. This compound is particularly useful in medicinal chemistry for the development of fluorinated bioactive compounds. High purity and well-defined reactivity ensure consistent performance in cross-coupling, substitution, and condensation reactions. Proper handling under inert conditions is recommended due to the bromomethyl group's sensitivity.
Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate structure
1805545-92-9 structure
Product Name:Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate
CAS No:1805545-92-9
MF:C9H8BrF2NO3
MW:296.065528869629
CID:4889589
Update Time:2025-05-19

Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate
    • Inchi: 1S/C9H8BrF2NO3/c1-16-9(15)5-3-13-6(8(11)12)4(2-10)7(5)14/h3,8H,2H2,1H3,(H,13,14)
    • InChI Key: QJKOWYGKIZDRHM-UHFFFAOYSA-N
    • SMILES: BrCC1C(C(C(=O)OC)=CNC=1C(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 390
  • XLogP3: 1.4
  • Topological Polar Surface Area: 55.4

Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029027196-250mg
Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate
1805545-92-9 95%
250mg
$950.60 2022-04-01
Alichem
A029027196-500mg
Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate
1805545-92-9 95%
500mg
$1,617.60 2022-04-01
Alichem
A029027196-1g
Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate
1805545-92-9 95%
1g
$3,039.75 2022-04-01

Additional information on Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate

Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate (CAS No. 1805545-92-9): A Multifaceted Compound in Modern Pharmaceutical Research

Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate, identified by its CAS number 1805545-92-9, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry. This heterocyclic molecule features a pyridine core adorned with functional groups that make it a versatile intermediate in the synthesis of bioactive molecules. The presence of both bromomethyl and difluoromethyl substituents imparts unique reactivity, enabling its use in diverse chemical transformations relevant to drug discovery and development.

The compound's pyridine scaffold is a cornerstone in medicinal chemistry due to its prevalence in numerous pharmacologically active agents. Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate not only enhances its synthetic utility but also opens up possibilities for designing novel therapeutic entities.

In recent years, the incorporation of difluoromethyl groups into organic molecules has been extensively studied for their ability to modulate metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of the difluoromethyl moiety can significantly influence the electronic properties of a molecule, thereby affecting its interactions with biological targets. This feature has made such compounds valuable in the development of next-generation drugs that require improved pharmacokinetic profiles.

The bromomethyl group in Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate serves as a versatile handle for further functionalization. Bromomethylation reactions are widely employed in organic synthesis to introduce aliphatic side chains or to construct more complex molecular architectures. This reactivity is particularly useful in the preparation of peptidomimetics and other bioconjugates, where precise control over molecular structure is essential for achieving desired biological outcomes.

The hydroxyl group at the 4-position of the pyridine ring adds another layer of functionality to the molecule. Hydroxylated pyridines are known to participate in hydrogen bonding interactions, which can be critical for binding to biological macromolecules. Additionally, the carboxylate ester at the 5-position provides a site for further derivatization, allowing for the introduction of various pharmacophoric elements or for conjugation with other biomolecules.

The synthesis of Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate involves multi-step organic transformations that highlight its synthetic complexity. Recent advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research applications. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations have been particularly useful in constructing the desired molecular framework.

In the realm of drug discovery, Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate has been explored as a building block for novel therapeutic agents. Its structural features make it an attractive candidate for designing molecules that target enzymes or receptors involved in critical biological pathways. For instance, modifications at the bromomethyl and difluoromethyl positions can fine-tune interactions with protein targets, leading to improved drug efficacy and reduced side effects.

The hydroxyl and carboxylate ester groups offer additional opportunities for structural diversification. By incorporating these functionalities into drug-like scaffolds, researchers can exploit hydrogen bonding networks and electrostatic interactions to enhance binding affinity. Furthermore, the ester group can be hydrolyzed or converted into other polar moieties to modulate solubility and bioavailability.

The growing interest in fluorinated compounds stems from their ability to improve pharmacological properties such as metabolic stability and cell membrane permeability. The presence of two fluorine atoms in Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate underscores its potential as a lead compound or intermediate in the development of fluorinated drugs. Such compounds have shown promise in preclinical studies, demonstrating enhanced activity against various diseases compared to their non-fluorinated counterparts.

Ongoing research continues to uncover new applications for this multifaceted compound. Collaborative efforts between synthetic chemists and biologists are paving the way for innovative drug design strategies that leverage the unique properties of Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine-5-carboxylate. As our understanding of molecular interactions evolves, this compound is likely to play an increasingly important role in the discovery and development of next-generation pharmaceuticals.

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